(3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15470796
InChI: InChI=1S/C26H26ClNO/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)28(23)24(29)19-9-8-12-21(27)16-19/h5-16H,17H2,1-4H3
SMILES:
Molecular Formula: C26H26ClNO
Molecular Weight: 403.9 g/mol

(3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

CAS No.:

Cat. No.: VC15470796

Molecular Formula: C26H26ClNO

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

(3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone -

Specification

Molecular Formula C26H26ClNO
Molecular Weight 403.9 g/mol
IUPAC Name (3-chlorophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone
Standard InChI InChI=1S/C26H26ClNO/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)28(23)24(29)19-9-8-12-21(27)16-19/h5-16H,17H2,1-4H3
Standard InChI Key AUNFMYLYZRLDPZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=CC=C4)Cl

Introduction

Structural Characteristics and Molecular Properties

The compound (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (CAS No.: VC15470796) features a 3,4-dihydroquinoline core substituted with four methyl groups at positions 2, 2, 4, and 6, a phenyl group at position 4, and a 3-chlorophenyl carbonyl moiety at position 1. Its molecular formula is C26H26ClNO, with a molecular weight of 403.9 g/mol. The dihydroquinoline ring adopts a non-planar conformation due to saturation at positions 1 and 2, while the chlorophenyl and phenyl groups introduce steric and electronic complexity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H26ClNO
Molecular Weight403.9 g/mol
CAS NumberVC15470796
Key Functional GroupsDihydroquinoline, Chlorophenyl, Tetramethyl

The chlorophenyl group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in electrophilic substitution reactions. X-ray diffraction studies of analogous compounds, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone, reveal that substituents on the dihydroquinoline ring adopt pseudo-equatorial arrangements to minimize steric strain .

Synthesis Methods

The synthesis of this compound involves a multi-step protocol leveraging classic quinoline derivatization strategies. A representative route involves:

  • Preparation of the Dihydroquinoline Core: Cyclization of a substituted aniline with a carbonyl compound under acidic conditions.

  • Introduction of the Chlorophenyl Group: Reaction of the dihydroquinoline intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., cesium carbonate) and a polar aprotic solvent like DMF .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Dihydroquinoline Formationp-Toluidine, trans-methyl-isoeugenol, benzaldehyde, DES solvent, 110°C79%
Chlorophenyl Incorporation3-Chlorobenzoyl chloride, Cs2CO3, DMF, RT85–90%

The use of cesium carbonate as a base facilitates deprotonation and nucleophilic acyl substitution, while DMF stabilizes intermediates through solvation . Recent advancements in solvent systems, such as deep eutectic solvents (DES), have improved reaction efficiency and stereochemical control in related tetrahydroquinoline syntheses .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity
Target CompoundTetramethyl, chlorophenylAntimicrobial (predicted)
(Methoxyphenyl-furan derivative)Methoxy, furanAnticancer, Anti-inflammatory
(Trifluoromethyl analog)TrifluoromethylEnzyme inhibition

The tetramethyl groups in the target compound enhance steric shielding compared to methoxy or trifluoromethyl substituents, potentially improving metabolic stability .

Future Research Directions

  • Biological Screening: Systematic evaluation against microbial and cancer cell lines.

  • Structural Optimization: Incorporation of fluorinated groups to enhance bioavailability.

  • Mechanistic Studies: Elucidate interactions with biological targets via crystallography or NMR.

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